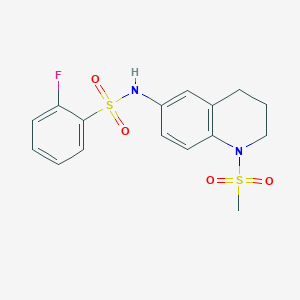
2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline sulfonamides and has been shown to exhibit potent biological activity against various diseases. In
Aplicaciones Científicas De Investigación
Fluorescence Detection and Probe Design
Compounds related to "2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide" have been explored for their potential as fluorophores in detecting metal ions like Zinc(II). These fluorophores, by virtue of their structural design, offer sensitive detection mechanisms for Zn2+ ions, pivotal in studying intracellular concentrations and understanding Zn2+ mediated biological processes (Kimber et al., 2001).
Synthetic Applications
The versatility of these compounds extends into synthetic chemistry, where they serve as intermediates in constructing complex molecular frameworks. For instance, they are used in the synthesis of ring-fluorinated isoquinolines and quinolines, showcasing their utility in generating compounds with potential pharmacological activities (Ichikawa et al., 2006). Additionally, novel methodologies for constructing sulfonamide derivatives, including those related to "this compound," emphasize the role of such compounds in facilitating the synthesis of diverse chemical entities with potential biological implications (Liu et al., 2000).
Biological Studies
Arylsulfonamide derivatives, including those structurally related to "this compound," have been synthesized and evaluated for their bioactivities. These studies highlight the therapeutic potential of such compounds, especially in combating bacterial and fungal infections, thus contributing to the development of new antimicrobials (Zeng et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor of enzymes or proteins, disrupting their normal function . The presence of the fluorine atom could enhance the compound’s binding affinity to its targets .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given its potential inhibitory action, it could impact pathways where its target proteins or enzymes play a crucial role .
Pharmacokinetics
Sulfonamides generally have good absorption and distribution profiles, are metabolized in the liver, and are excreted in the urine . The presence of the fluorine atom could potentially affect these properties, possibly enhancing the compound’s stability and bioavailability .
Result of Action
Depending on its targets and mode of action, it could lead to the inhibition of certain biochemical processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound, potentially affecting its binding to targets .
Propiedades
IUPAC Name |
2-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-24(20,21)19-10-4-5-12-11-13(8-9-15(12)19)18-25(22,23)16-7-3-2-6-14(16)17/h2-3,6-9,11,18H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSWASCCXXEFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)
![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)
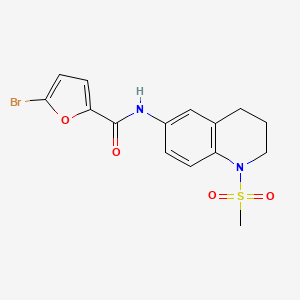
![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2845396.png)
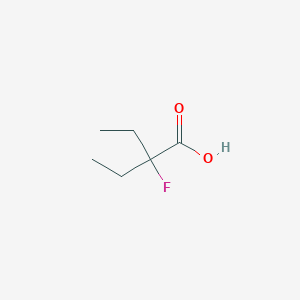
![3-[(2,3-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2845402.png)
![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B2845403.png)
![7-Bromobenzo[d][1,3]dioxol-4-ol](/img/structure/B2845405.png)
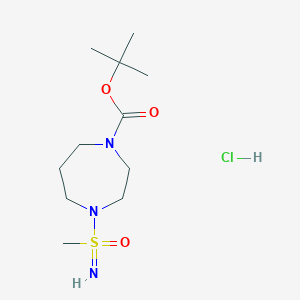
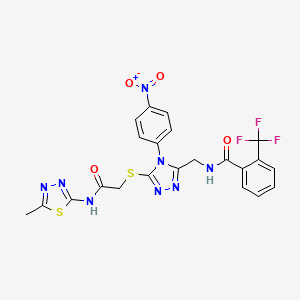
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)

![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2845414.png)
